molecular formula C8H14Cl2N2O B1302798 2-Methoxybenzylhydrazine dihydrochloride CAS No. 784189-95-3

2-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B1302798
CAS No.: 784189-95-3
M. Wt: 225.11 g/mol
InChI Key: BMMCIHBHZDAFSP-UHFFFAOYSA-N
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Description

2-Methoxybenzylhydrazine dihydrochloride is an organic chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxy group at the ortho position. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzylhydrazine dihydrochloride can be synthesized through the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

  • Dissolve 2-methoxybenzaldehyde in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution and stir the mixture at room temperature.
  • Gradually add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.
  • Isolate the product by filtration and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of hydrazones or reduced derivatives.

    Substitution: Formation of substituted benzylhydrazine derivatives.

Scientific Research Applications

2-Methoxybenzylhydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: The parent compound without the methoxy substitution.

    2-Methoxybenzylamine: Similar structure but with an amine group instead of a hydrazine group.

    2-Methoxybenzaldehyde: The aldehyde precursor used in the synthesis of 2-methoxybenzylhydrazine dihydrochloride.

Uniqueness

This compound is unique due to the presence of both the methoxy and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and organic synthesis.

Properties

IUPAC Name

(2-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMCIHBHZDAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375455
Record name 2-Methoxybenzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784189-95-3
Record name 2-Methoxybenzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxybenzylhydrazine dihydrochloride
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